molecular formula C16H9Cl2F B11840701 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene

1-(2,3-Dichlorophenyl)-8-fluoronaphthalene

Cat. No.: B11840701
M. Wt: 291.1 g/mol
InChI Key: IFNYMHWXPNEYPA-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the halogenation of naphthalene derivatives followed by the introduction of the fluorine atom. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale halogenation processes with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. .

Scientific Research Applications

1-(2,3-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with specific molecular targets. The presence of halogen atoms influences its reactivity and interaction with biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-8-fluoronaphthalene can be compared with other halogenated naphthalene derivatives such as:

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-8-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-13-8-3-7-12(16(13)18)11-6-1-4-10-5-2-9-14(19)15(10)11/h1-9H

InChI Key

IFNYMHWXPNEYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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